n4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-n1,n1-diethylpentane-1,4-diamine
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Overview
Description
N4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-N1,N1-diethylpentane-1,4-diamine is a complex organic compound with significant potential in various scientific fields. This compound features a quinoline core substituted with a benzylsulfanyl group and a chloro group, along with a diethylpentane-1,4-diamine side chain. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-N1,N1-diethylpentane-1,4-diamine typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 7-chloroquinoline with benzyl mercaptan under basic conditions to introduce the benzylsulfanyl group. This is followed by the alkylation of the resulting intermediate with diethylpentane-1,4-diamine. The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-N1,N1-diethylpentane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-N1,N1-diethylpentane-1,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its therapeutic potential in treating infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-N1,N1-diethylpentane-1,4-diamine involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Hydroxychloroquine: Another antimalarial with additional hydroxyl groups.
Mefloquine: A quinoline derivative used for malaria treatment.
Uniqueness
N4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-N1,N1-diethylpentane-1,4-diamine is unique due to its benzylsulfanyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its binding affinity to molecular targets and increases its efficacy as an antimicrobial agent .
Properties
CAS No. |
5431-08-3 |
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Molecular Formula |
C25H32ClN3S |
Molecular Weight |
442.1 g/mol |
IUPAC Name |
4-N-(6-benzylsulfanyl-7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C25H32ClN3S/c1-4-29(5-2)15-9-10-19(3)28-23-13-14-27-24-17-22(26)25(16-21(23)24)30-18-20-11-7-6-8-12-20/h6-8,11-14,16-17,19H,4-5,9-10,15,18H2,1-3H3,(H,27,28) |
InChI Key |
CPNZFAYIRSHTEY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C(=CC2=NC=C1)Cl)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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